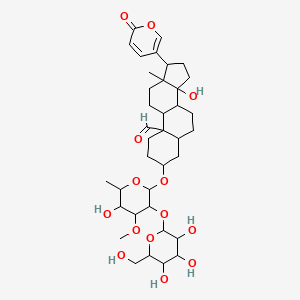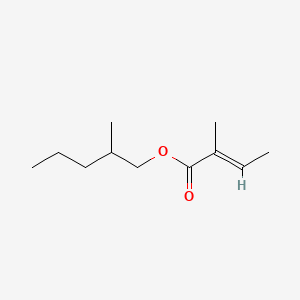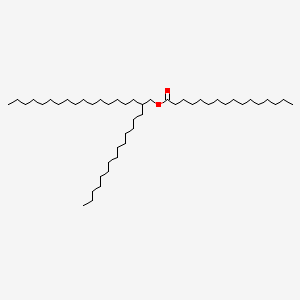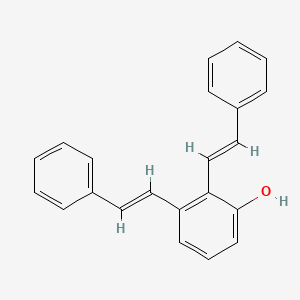
1-Methylethyl neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylethyl neodecanoate is an organic compound with the molecular formula C13H26O2. It is an ester formed from neodecanoic acid and isopropanol. This compound is known for its unique chemical properties, which make it useful in various industrial applications, particularly in the production of eco-friendly coatings and as a heat stabilizer in polyvinyl chloride (PVC) materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylethyl neodecanoate is typically synthesized through esterification, where neodecanoic acid reacts with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Neodecanoic acid+Isopropanol→1-Methylethyl neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylethyl neodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid can hydrolyze the ester to yield neodecanoic acid and isopropanol.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate the exchange of the ester group.
Major Products Formed:
Hydrolysis: Neodecanoic acid and isopropanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
1-Methylethyl neodecanoate has several applications in scientific research and industry:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is widely used in the production of eco-friendly coatings, heat stabilizers for PVC, and as a reactive diluent in radiation-curable systems
Mécanisme D'action
The mechanism of action of 1-methylethyl neodecanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing neodecanoic acid and isopropanol. The released neodecanoic acid can interact with various molecular targets, influencing cellular processes. In industrial applications, its reactivity with nucleophilic groups such as hydroxyl and carboxyl groups allows it to modify polymers and improve their properties .
Comparaison Avec Des Composés Similaires
Neodecanoic acid: The parent acid of 1-methylethyl neodecanoate, used in similar applications.
Isopropyl neodecanoate: Another ester of neodecanoic acid with similar properties.
Glycidyl neodecanoate: Used in high-performance coatings and as a reactive diluent.
Uniqueness: this compound stands out due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications. Its branched structure provides unique properties such as low viscosity and high boiling point, which are advantageous in industrial formulations .
Propriétés
Numéro CAS |
93893-13-1 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
propan-2-yl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H26O2/c1-11(2)15-12(14)9-7-6-8-10-13(3,4)5/h11H,6-10H2,1-5H3 |
Clé InChI |
HFKWWOOHGJLHAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


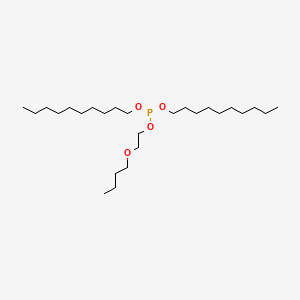

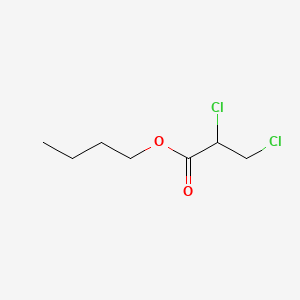
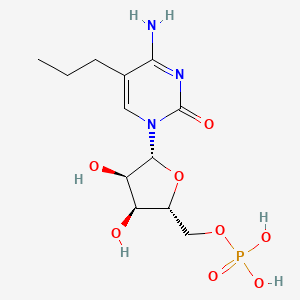

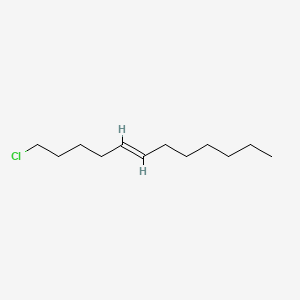
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)

